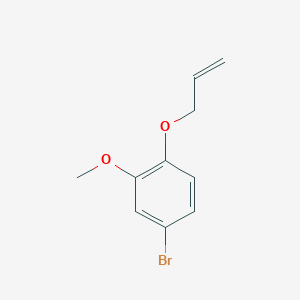

1-Bromo-4-allyloxy-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-allyloxy-3-methoxybenzene is a chemical compound with the molecular formula C10H11BrO2 . It is also known as 4-Bromo-2-methoxy-1-(2-propen-1-yloxy)benzene .

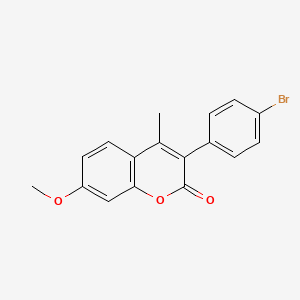

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-allyloxy-3-methoxybenzene consists of a benzene ring substituted with bromo, allyloxy, and methoxy groups . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Arylation in Fragrance Synthesis

1-Bromo-4-allyloxy-3-methoxybenzene is used in the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process affords 2-methyl-3-aryl-propanals, significant in the synthesis of floral fragrances, demonstrating practical feasibility and high chemoselectivity (Scrivanti et al., 2008).

Role in Radical Cyclisation

The compound serves as a precursor in selective radical cyclisation to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam. This process yields various tetrahydrofuran derivatives in high yields, showcasing its utility in organic synthesis (Esteves et al., 2007).

Liquid Crystal Synthesis

1-Bromo-4-allyloxy-3-methoxybenzene is involved in synthesizing enantiopure trioxadecalin-derived liquid crystals. The mesogenic properties of these compounds are influenced by the substituent's nature on the phenyl ring, important in the field of chiral liquid crystals (Bertini et al., 2003).

Bio-based Polymer Networks

This compound contributes to the synthesis of bio-based polymer networks through thiol-ene photopolymerizations with allyl-etherified eugenol derivatives. These polymer networks have diverse thermal and mechanical properties, useful in materials science (Yoshimura et al., 2015).

Environmental Studies

It's also found in the study of bromochloromethoxybenzenes in the marine troposphere, helping to understand the biogenic and anthropogenic origins of various halogenated compounds in the environment (Führer & Ballschmiter, 1998).

Catalysis in Organic Reactions

The compound plays a role as a catalyst in the cleavage of epoxides into halohydrins, facilitating regioselective transformations under neutral conditions. This showcases its utility in synthetic organic chemistry (Niknam & Nasehi, 2002).

Safety and Hazards

The safety data sheet for 3-Bromoanisole, a related compound, indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 1-Bromo-4-allyloxy-3-methoxybenzene.

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCHDNWZSJRFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-allyloxy-3-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)

![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)

![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)